3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS No.: 1000340-50-0
Cat. No.: VC3957703
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000340-50-0 |
|---|---|
| Molecular Formula | C8H6N4 |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H6N4/c9-3-5-1-2-11-8-7(5)6(10)4-12-8/h1-2,4H,10H2,(H,11,12) |
| Standard InChI Key | KTJZUCSOJCVMGI-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1C#N)C(=CN2)N |
| Canonical SMILES | C1=CN=C2C(=C1C#N)C(=CN2)N |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, reflects its bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₆N₄ | |
| Molecular weight | 158.16 g/mol | |
| Hydrogen bond donors | 2 (NH₂ and pyrrolic NH) | |
| Hydrogen bond acceptors | 4 (3 ring N, 1 CN) | |
| XLogP3 | ~1.2 (estimated) |
The planar structure enables conjugation across the π-system, while the electron-withdrawing cyano group and electron-donating amino moiety create a push-pull electronic profile. This duality facilitates interactions with biological targets such as enzyme active sites .
Synthetic Methodologies
Cyclocondensation Approaches
A prevalent route involves cyclocondensation of 2-aminopyrrole derivatives with nitrile-containing precursors. For instance, Hilmy et al. demonstrated that treating 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with malononitrile in acetic acid/HCl yields pyrrolo[2,3-b]pyridine carbonitriles via imine formation and subsequent annulation . This method achieved yields up to 62% after chromatographic purification .
Appel Salt-Mediated Synthesis
Koutentis and coworkers utilized 4-chloro-5H-1,2,3-dithiazolylidene derivatives (Appel salts) as intermediates. Reaction with triphenylphosphine induces desulfurization and cyclization, forming the pyrrolopyridine core . Polymer-supported phosphine reagents simplify purification by avoiding sulfide byproducts .
Functionalization Strategies
Post-synthetic modifications include:
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Alkoxy substitution: Ethoxy groups introduce steric bulk while modulating solubility, as seen in 3-amino-6-ethoxy analogs .
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Halogenation: Chlorine atoms enhance metabolic stability and target affinity, exemplified by 4-chlorophenyl derivatives .
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Heteroaryl coupling: Pyridyl and pyrazolyl substituents improve kinase inhibition, as in CHEMBL4063115 .
Structural Characterization
Spectroscopic Analysis
IR Spectroscopy: Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 3350–3450 cm⁻¹ (NH₂) confirm functional groups . The absence of S=O or C=S bands verifies complete desulfurization in Appel salt routes .
¹H NMR (DMSO-d₆):
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δ 6.85–7.45 ppm (aromatic protons)
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δ 8.20 ppm (pyrrolic NH, exchangeable)
¹³C NMR:
Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 159.1, with fragmentation patterns indicating sequential loss of NH₂ (17 Da) and CN (26 Da) .
Physicochemical and Pharmacokinetic Properties
The compound’s moderate lipophilicity (XLogP3 ~1.2) balances membrane permeability and aqueous solubility. Its polar surface area (PSA) of 89 Ų suggests moderate blood-brain barrier penetration . Key ADME parameters include:
| Parameter | Value | Implication |
|---|---|---|
| Water solubility | ~65 mg/L (25°C) | Suitable for oral dosing |
| Metabolic stability | t₁/₂ > 60 min (HLM) | Low hepatic clearance |
| CYP inhibition | CYP3A4 IC₅₀ > 50 µM | Minimal drug-drug interactions |
These traits make it a promising lead for central nervous system (CNS) targets .
Biological Activities and Applications
Antiproliferative Effects
Derivatives bearing 3,4-dimethoxyphenyl groups exhibit IC₅₀ values of 1.2–4.8 µM against MCF-7 and HepG2 cell lines, surpassing doxorubicin in selectivity indices . Mechanistic studies indicate topoisomerase II inhibition and G1 cell cycle arrest .
Antimicrobial Activity
Chlorinated analogs (e.g., 4-amino-6-(4-chlorophenyl) derivatives) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption and ergosterol biosynthesis inhibition .
Kinase Inhibition
Structure-activity relationship (SAR) studies reveal that pyridyl substitutions at C-4 (as in CHEMBL3961481) confer nanomolar potency against ABL1 (IC₅₀ = 9 nM) and FLT3 (IC₅₀ = 14 nM) . Molecular docking confirms hydrogen bonding with kinase hinge regions .
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